6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-(but-3-yn-2-ylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-6(2)11-8-5-10-4-7(12-8)9(13)14/h1,4-6H,2H3,(H,11,12)(H,13,14) |
InChI Key |
MUEGOGPBPBGJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid and but-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
-
Medicinal Chemistry :
- The compound is investigated for its potential as a drug candidate due to its biological activities, including antimicrobial and anticancer properties. Pyrazine derivatives are known to exhibit diverse pharmacological effects, making this compound a subject of interest in drug development.
- Case Study : Research has shown that compounds with similar structures can inhibit various cancer cell lines, suggesting that 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid may have similar efficacy against specific cancers.
-
Neuropsychiatric Disorders :
- It has been explored for its interaction with metabotropic glutamate receptors, which are therapeutic targets for conditions such as schizophrenia and depression. The modulation of these receptors can lead to significant therapeutic outcomes.
- Research Insight : Studies indicate that pyrazine derivatives can influence neurotransmitter systems, potentially offering new avenues for treatment.
-
Antimicrobial Activity :
- The compound's structure allows it to interact with microbial enzymes, leading to inhibition of growth in various bacterial strains.
- Experimental Findings : In vitro tests demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazine ring with amino and carboxylic groups | Antimicrobial, anticancer |
| 3-Aminopyrazine-2-carboxylic acid | Amino and carboxylic acid groups on pyrazine | Antimicrobial, anticancer |
| 5-Methylpyrazine-2-carboxylic acid | Methyl substitution on the pyrazine ring | Antioxidant, antimicrobial |
| 4-Aminopyrazole | Pyrazole ring with amino group | Antimicrobial |
Cosmetic Applications
The compound's properties extend into cosmetic formulations where it can be utilized for its skin-beneficial effects. Its ability to enhance skin hydration and provide anti-inflammatory benefits makes it suitable for topical applications.
- Topical Formulations :
- Studies have indicated that formulations containing pyrazine derivatives improve skin hydration and stability.
- Research Example : A formulation study demonstrated that incorporating this compound improved the moisturizing properties of creams significantly compared to control formulations.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Bulky substituents (e.g., tert-butyl) increase logP values, improving membrane permeability and antimycobacterial activity . The but-3-yn-2-yl group likely provides moderate lipophilicity compared to tert-butyl but higher than simple halogenated analogs.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance photosynthesis inhibition by disrupting electron transport in chloroplasts . The alkyne group may induce similar electronic effects.
Antimycobacterial Activity
- 5-tert-butyl derivatives : Exhibit MIC values <10 µM against Mycobacterium tuberculosis due to optimized lipophilicity .
- 6-Chloro analogs : Show moderate activity (MIC ~50 µM), with resistance linked to reduced amidase activation .
- But-3-yn-2-yl analog : Predicted to have comparable or slightly lower activity than tert-butyl derivatives, pending experimental validation.
Antimicrobial and Antifungal Activity
- Halogenated amides: Inhibit Candida albicans and Leuconostoc mesenteroides at MICs of 25–100 µM .
Biological Activity
6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family, characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 191.19 g/mol. The compound features a pyrazine ring substituted with an amino group and a carboxylic acid, along with a but-3-yn-2-yl group attached to the nitrogen atom.
The presence of functional groups such as the amino and carboxylic acid enhances the compound's reactivity and solubility, which are critical for its biological interactions. The unique structure contributes to its potential as a drug candidate in various therapeutic areas.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. A study on N-substituted 3-aminopyrazine derivatives highlighted their effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus . The structure–activity relationship (SAR) analysis suggested that modifications in the side chains directly influence antimicrobial potency.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 3-Aminopyrazine-2-carboxylic acid | 12.5 | Antimycobacterial |
| 5-Methylpyrazine-2-carboxylic acid | TBD | Antioxidant |
| 4-Aminopyrazole | TBD | Antimicrobial |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of drug candidates. In vitro studies have shown that various pyrazine derivatives can exert cytotoxic effects on cancer cell lines. For instance, compounds derived from aminopyrazines were evaluated for their cytotoxicity against HepG2 liver cancer cells, revealing varying degrees of effectiveness .
Table 2: Cytotoxicity of Selected Pyrazine Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | HepG2 |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 46 | HepG2 |
| Pyrazinamide | TBD | Various |
The mechanism of action for compounds like this compound is believed to involve interactions with specific enzymes or receptors within microbial cells. For example, pyrazinamide, a related compound, acts as a prodrug converted to its active form by mycobacterial enzymes, leading to disruption of cellular processes essential for bacterial survival . Ongoing research aims to elucidate the precise molecular targets for this compound.
Study on Antimycobacterial Efficacy
A notable study investigated the antitubercular properties of various pyrazine derivatives, including those structurally related to this compound. The results indicated that certain modifications could enhance efficacy against resistant strains of Mtb, making these compounds promising candidates for further development .
Clinical Implications
The potential application of this compound in treating tuberculosis highlights its significance in addressing global health challenges. The ability to modify its structure for improved potency against resistant strains could lead to novel therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
